molecular formula C4H6N2S B155837 2-(Methylthio)-1H-imidazole CAS No. 7666-04-8

2-(Methylthio)-1H-imidazole

Cat. No.: B155837
CAS No.: 7666-04-8
M. Wt: 114.17 g/mol
InChI Key: SVOCLWUDDWXHFW-UHFFFAOYSA-N
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Description

2-(Methylthio)-1H-imidazole is an organic compound with the molecular formula C4H6N2S. It is a heterocyclic compound that belongs to the class of imidazoles. It is an important intermediate in various synthetic processes, and has been studied extensively for its use in the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used in the synthesis of various biologically active compounds, including antibiotics, antifungals, and anti-cancer agents. Additionally, it has been used in the synthesis of various organometallic compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis Methods

  • A method for the high-yielding, regiospecific synthesis of 1H-imidazole-2-thiones ring, specifically for 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles, has been developed. This synthesis involves nuclear Overhauser effect spectroscopy and NMR spectroscopy for structural confirmation (Assadieskandar et al., 2013).

Application in Corrosion Inhibition

  • A novel imidazole derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), was found effective as a corrosion inhibitor for P110 carbon steel in hydrochloric acid. IMI exhibits mixed-type inhibitor properties and obeys the Langmuir adsorption isotherm (Zhang et al., 2015).

Electrochemical Applications

  • Imidazole and 1-methyl imidazole were used as additives in polybenzimidazole equilibrated with phosphoric acid, a high-temperature proton-conducting polymer electrolyte. This study highlights the influence of these additives on the conductivity of membranes in various humidity conditions (Schechter & Savinell, 2002).

Ferroelectric and Antiferroelectric Properties

  • The imidazole unit's chemical stability and its ability to bind molecules into a dipolar chain through proton tautomerization were explored. This led to the discovery of ferroelectric and antiferroelectric properties in certain benzimidazoles, relevant for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Sensing Systems and Logic Gates

  • 2-(5-methylpyridine-2-yl)imidazole was synthesized for a fluorescence sensing system, acting as a sensor for Cu2+. This derivative was part of a study involving logic gate applications, demonstrating its potential in sensing and logic gate technology (Ekmekçi et al., 2020).

Solvation Process and Solute-Solvent Interactions

  • The solvation process and interactions of imidazole compounds in various solvents were investigated through solution calorimetry and 1H NMR. This research is crucial in understanding the specific intermolecular interactions of imidazole compounds (Herrera-Castro & Torres, 2019).

Antimicrobial Agents

  • Novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules were synthesized as promising antimicrobial agents, showing potent anti-tubercular activity. This study contributes to the development of effective antimicrobial therapies (Shruthi et al., 2016).

Antitumor Agents

  • A series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized and evaluated for antitumor activity. This research highlights the potential of imidazole derivatives in cancer treatment (Tomorowicz et al., 2020).

Mechanism of Action

Target of Action

2-(Methylthio)imidazole, also known as 2-(Methylthio)-1H-imidazole or 2-(methylsulfanyl)-1H-imidazole, is a derivative of imidazole . Imidazole derivatives are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

It’s known that imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes . These two anabolic pathways are connected by the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that 2-(Methylthio)imidazole may have similar effects

Action Environment

It’s known that benzimidazoles, another class of imidazole derivatives, are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of 2-(Methylthio)imidazole might also be influenced by environmental factors.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds with a methylthio group can cause skin burns and eye damage .

Properties

IUPAC Name

2-methylsulfanyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOCLWUDDWXHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997984
Record name 2-(Methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7666-04-8
Record name 1H-Imidazole, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-(Methylthio)-1H-imidazoles?

A1: A prevalent method involves the reaction of α-aminoketones with potassium thiocyanate to yield 1,3-imidazole-2-thiones, which are subsequently alkylated using methyl iodide. [] Another approach utilizes the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, resulting in the formation of substituted methyleneimidazolidines alongside the elimination of methanethiol. []

Q2: How does the structure of 2-(Methylthio)-1H-imidazole derivatives influence their biological activity?

A2: Studies focusing on the antiviral activity of 2-(Methylthio)-1H-imidazoles as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) highlight the significance of structural modifications. For instance, the presence of a cyclohexylmethyl group at the 5-position of the imidazole ring, particularly in N-3 alkylated derivatives, significantly enhances activity against HIV-1. []

Q3: Can this compound derivatives be used as corrosion inhibitors?

A3: Research suggests that certain derivatives, like 5-Benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibit promising corrosion inhibition properties for aluminum in acidic environments. The inhibition mechanism is attributed to the chemisorption of the inhibitor molecules onto the aluminum surface, creating a protective barrier. []

Q4: What unique chemical transformations have been observed with 2-(Methylthio)-1H-imidazoles?

A4: An unusual rearrangement reaction involving a pyrimidinium salt yielded 4-Benzoyl-5-(4-chlorophenyl)-2-(methylthio)-1H-imidazole. This unexpected transformation highlights the potential for novel synthetic pathways and structural diversity within this class of compounds. []

Q5: Are there any applications of 2-(Methylthio)-1H-imidazoles in the synthesis of other important molecules?

A5: Yes, they serve as valuable precursors in the synthesis of biologically relevant compounds. For example, 1-Benzyl-2-(methylthio)-imidazole-5-ketone, derived from simple starting materials, can be elaborated into L-Histidine, a proteinogenic amino acid. This synthetic route also allows for the incorporation of stable isotopes, expanding its utility in biochemical studies. []

Q6: Have 2-(Methylthio)-1H-imidazoles been identified in natural sources, and if so, do they possess biological activity?

A6: 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid has been isolated from the seed coat of the Chinese Windmill Palm Tree (Trachycarpus fortunei). This compound, along with other identified components, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery emphasizes the potential of natural sources as reservoirs for novel this compound derivatives with therapeutic applications. []

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